molecular formula C20H16O5 B5849791 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

Cat. No. B5849791
M. Wt: 336.3 g/mol
InChI Key: IQGMCCNMZJSDHT-MHWRWJLKSA-N
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Description

3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate, also known as MFA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MFA is a derivative of furanone, a naturally occurring organic compound found in various plants and microorganisms. In recent years, MFA has gained attention for its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is not fully understood, but studies suggest that it may inhibit cancer cell growth by inducing apoptosis, a process of programmed cell death. 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to disrupt the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been shown to have various biochemical and physiological effects. Studies have shown that 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate can inhibit the activity of certain enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the process of programmed cell death. In addition, 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate. One area of research is the development of new 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanisms of action of 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate and its derivatives, which could lead to the development of new cancer therapies. Additionally, research is needed to determine the safety and efficacy of 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate in animal models and clinical trials, which could pave the way for its use as a therapeutic agent in humans.

Synthesis Methods

3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate can be synthesized through a multistep process involving the reaction of furanone with various reagents. One of the most common methods for synthesizing 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate involves the reaction of furanone with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine. The resulting product is then reacted with phenylacetic acid in the presence of an acid catalyst such as sulfuric acid to yield 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate.

Scientific Research Applications

3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases and oxidative stress-related disorders.

properties

IUPAC Name

[3-[(E)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-13(21)24-18-5-3-4-14(11-18)10-16-12-19(25-20(16)22)15-6-8-17(23-2)9-7-15/h3-12H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGMCCNMZJSDHT-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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